

Carmichaenine E spectral data (NMR, MS, IR)

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An In-Depth Technical Guide to the Spectral Data of Carmichaenine E

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carmichaenine E is a C19-diterpenoid alkaloid that has been isolated from the lateral root of Aconitum carmichaelii. The determination of its complex chemical structure was achieved through a combination of advanced spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRESIMS), and Infrared (IR) spectroscopy. This guide provides a comprehensive summary of the available spectral data for Carmichaenine E and the experimental methodologies employed for its characterization, based on the primary scientific literature.

Spectroscopic Data

The following tables summarize the key quantitative spectral data for **Carmichaenine E**, which are essential for its unequivocal identification and characterization.

Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HRESIMS) was utilized to determine the precise mass and elemental composition of **Carmichaenine E**.



| Parameter | Value |
|-------------------|-----------------|
| Ionization Mode | Positive |
| Measured m/z | 558.3011 [M+H]+ |
| Molecular Formula | C31H43NO8 |

Infrared (IR) Spectroscopy

The infrared spectrum of **Carmichaenine E** provides information about its key functional groups.

| Wavenumber (cm ⁻¹) | Functional Group Assignment |
|--------------------------------|-----------------------------|
| 3440 | O-H Stretching |
| 1735 | C=O Stretching (Ester) |
| 1630 | C=C Stretching |
| 1090 | C-O Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra were recorded in deuterated chloroform (CDCl₃). The chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹³C NMR Spectral Data (125 MHz, CDCl₃)



| Atom No. | δс (ррт) | Atom No. | δc (ppm) |
|------------|----------|-------------------|----------|
| 1 | 84.1 | 15 | 38.2 |
| 2 | 26.3 | 16 | 82.5 |
| 3 | 34.8 | 17 | 62.1 |
| 4 | 39.1 | 18 | 78.1 |
| 5 | 49.3 | 19 | 57.5 |
| 6 | 82.9 | N-CH ₂ | 49.8 |
| 7 | 45.1 | CH₃ | 13.5 |
| 8 | 76.5 | 1'-OMe | 56.4 |
| 9 | 47.9 | 3'-OMe | 56.3 |
| 10 | 41.5 | 4'-OMe | 56.3 |
| 11 | 50.1 | Benzoyl-C=O | 166.5 |
| 12 | 29.5 | Benzoyl-1' | 130.2 |
| 13 | 75.3 | Benzoyl-2',6' | 129.7 |
| 14 | 83.5 | Benzoyl-3',5' | 128.5 |
| Benzoyl-4' | 133.1 | | |

¹H NMR Spectral Data (500 MHz, CDCl₃)



| Position | δн (ppm, multiplicity, J in Hz) |
|-----------------------------------|--|
| 1 | 3.28 (1H, d, J = 8.5) |
| 5 | 4.15 (1H, s) |
| 6 | 4.88 (1H, d, J = 5.0) |
| 15 | 2.55 (1H, m) |
| 17 | 5.85 (1H, s) |
| 18 | 4.25 (1H, d, J = 7.0), 4.35 (1H, d, J = 7.0) |
| N-CH ₂ CH ₃ | 1.10 (3H, t, J = 7.0) |
| 1'-OMe | 3.88 (3H, s) |
| 3'-OMe | 3.87 (3H, s) |
| 4'-OMe | 3.86 (3H, s) |
| Benzoyl-2',6' | 8.05 (2H, d, J = 8.5) |
| Benzoyl-3',5' | 7.45 (2H, t, J = 8.5) |
| Benzoyl-4' | 7.58 (1H, t, J = 8.5) |

Experimental Protocols

The following section outlines the general methodologies used in the isolation and spectroscopic analysis of **Carmichaenine E**.

Isolation Protocol

The dried and powdered lateral roots of Aconitum carmichaelii were subjected to extraction with 95% ethanol. The resulting crude extract was then partitioned between various solvents of differing polarities to achieve a preliminary separation of the constituents. The fraction containing **Carmichaenine E** was further purified using a combination of chromatographic techniques, including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative high-performance liquid chromatography (HPLC).



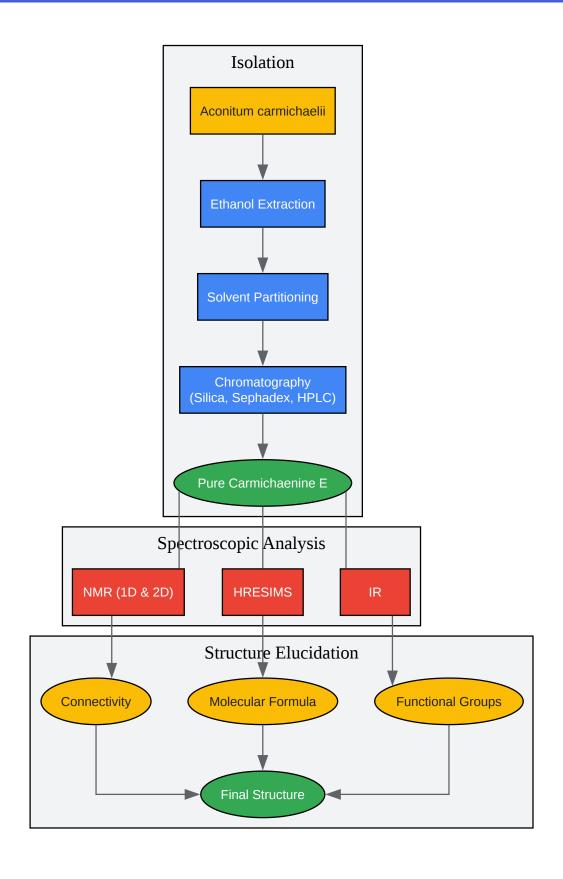
Spectroscopic Analysis

- NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra were acquired on a Bruker AV-500 spectrometer. The solvent used was CDCl₃, and chemical shifts were referenced to the residual solvent signals.
- Mass Spectrometry: HRESIMS data were obtained using an Agilent 6210 Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization source.
- Infrared Spectroscopy: The IR spectrum was recorded on a Nicolet 5700 FT-IR spectrometer using a KBr pellet.

Visualization of Experimental Workflow

The logical flow from the plant source to the final elucidated structure of **Carmichaenine E** is depicted in the following diagram.





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Caption: Experimental workflow for the isolation and structural determination of **Carmichaenine E**.

As of the latest available information, specific signaling pathways for **Carmichaenine E** have not been reported in the scientific literature. Further pharmacological studies are required to determine its biological targets and mechanisms of action.

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